molecular formula C9H20N2O B1420255 Dimethyl[2-(piperidin-3-yloxy)ethyl]amine CAS No. 1020943-38-7

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine

Cat. No. B1420255
M. Wt: 172.27 g/mol
InChI Key: NGUBMOCEKSVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine is a chemical compound with the molecular formula C9H20N2O . It is used in various chemical reactions and has potential applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of Dimethyl[2-(piperidin-3-yloxy)ethyl]amine consists of a piperidine ring attached to an ethyl group via an oxygen atom . The ethyl group is further substituted with two methyl groups .


Physical And Chemical Properties Analysis

The predicted boiling point of Dimethyl[2-(piperidin-3-yloxy)ethyl]amine is 242.0±30.0 °C, and its predicted density is 0.95±0.1 g/cm3 . The predicted acidity coefficient (pKa) is 9.34±0.10 .

Scientific Research Applications

Application in Antithrombotic Treatment

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine, through its derivatives, has been studied for its potential in antithrombotic treatment. In a study by Hayashi et al. (1998), a compound incorporating a trisubstituted beta-amino acid residue (similar in structure to dimethyl[2-(piperidin-3-yloxy)ethyl]amine) showed promising results in inhibiting human platelet aggregation, suggesting its potential as a therapeutic agent for thrombosis.

Role in Heterocyclic Chemistry

In heterocyclic chemistry, compounds related to dimethyl[2-(piperidin-3-yloxy)ethyl]amine are utilized in the synthesis of various complex structures. For instance, Grover and Kerr (2015) explored the synthesis of substituted piperidinones and corresponding piperidines through a reductive amination–lactamization sequence, highlighting the chemical's role in creating diverse molecular architectures (Grover & Kerr, 2015).

Use in Organic Synthesis

The compound and its related structures have been applied in the field of organic synthesis. Paronikyan et al. (2016) demonstrated the synthesis of pyrimidine and isoquinoline derivatives using a base structure similar to dimethyl[2-(piperidin-3-yloxy)ethyl]amine. This study indicates the versatility of such compounds in synthesizing a wide range of chemical entities (Paronikyan et al., 2016).

Catalysis Applications

The compound's structure has been investigated for its potential use in catalysis. Kakuno and Hattori (1984) studied the addition of amines to conjugated dienes catalyzed by solid base catalysts, where compounds structurally related to dimethyl[2-(piperidin-3-yloxy)ethyl]amine played a significant role (Kakuno & Hattori, 1984).

properties

IUPAC Name

N,N-dimethyl-2-piperidin-3-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)6-7-12-9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUBMOCEKSVMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Reactant of Route 3
Reactant of Route 3
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Reactant of Route 4
Reactant of Route 4
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Reactant of Route 5
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Reactant of Route 6
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.